REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[CH:5]([CH3:13])[C:6]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)=[O:7])[CH3:2].[O-][CH2:16]C.[Na+]>C(O)C>[CH2:1]([O:3][C:4](=[O:14])[C:5]([CH3:16])([CH3:13])[C:6]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)=[O:7])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
49 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)C=1OC=CC1)C)=O
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solid precipitates
|
Type
|
ADDITION
|
Details
|
iodomethane was added
|
Type
|
STIRRING
|
Details
|
the suspension stirred at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
in vacuo and purification by HPLC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |